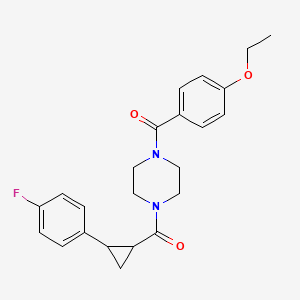

(4-(4-Etoxi-benzoyl)piperazin-1-il)(2-(4-fluorofenil)ciclopropil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a piperazine ring substituted with an ethoxybenzoyl group and a cyclopropylmethanone moiety, making it a unique structure with diverse chemical properties.

Aplicaciones Científicas De Investigación

(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone has been studied for its potential applications in various fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its unique structure and potential biological activity. Industrial applications include its use in the development of new materials and chemical processes.

Métodos De Preparación

The synthesis of (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the use of high-yield reactions and optimized conditions to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mecanismo De Acción

The mechanism of action of (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Compared to other similar compounds, (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include other piperazine derivatives and cyclopropylmethanone analogs, which may share some chemical properties but differ in their specific applications and biological activities .

Actividad Biológica

The compound (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a synthetic organic molecule belonging to the class of piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Molecular Structure and Formula

- IUPAC Name : (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

- Molecular Formula : C19H21FN2O2

- Molecular Weight : 344.38 g/mol

Structural Features

The compound features:

- A piperazine ring, which is known for its diverse pharmacological activities.

- An ethoxybenzoyl group that may enhance lipophilicity and biological interaction.

- A cyclopropyl moiety with a fluorophenyl substituent, potentially influencing receptor binding and activity.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone | E. coli | 32 µg/mL |

| Similar Piperazine Derivative | Staphylococcus aureus | 16 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer effects, particularly against various cancer cell lines. Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of signaling pathways.

Case Study: Anticancer Activity

In a study evaluating the effects on human breast cancer cells (MCF-7), the compound demonstrated:

- IC50 Value : 12 µM after 48 hours of treatment.

- Induction of apoptosis was confirmed via flow cytometry, indicating a promising therapeutic potential.

The biological activity is thought to arise from the compound's ability to interact with specific molecular targets in the body. This may involve:

- Binding to receptors or enzymes, altering their activity.

- Potential inhibition of tyrosinase activity, which is crucial in melanin production and implicated in various skin cancers.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds similar to this have shown competitive inhibition against tyrosinase with IC50 values ranging from 0.18 µM to 40 µM in various studies. |

| Apoptosis Induction | Flow cytometry analysis indicates increased apoptotic markers in treated cancer cells. |

Comparative Studies

Comparative studies with similar compounds reveal that modifications in the piperazine structure significantly influence biological activity. For instance, compounds with varying substituents on the piperazine ring exhibited different levels of efficacy against microbial pathogens and cancer cell lines.

Table 3: Comparison of Piperazine Derivatives

| Compound | Antimicrobial Activity (MIC) | Anticancer IC50 (µM) |

|---|---|---|

| (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone | 32 µg/mL | 12 |

| 1-(4-Methoxybenzoyl)-piperazine | 64 µg/mL | 15 |

| 1-(4-Chlorobenzoyl)-piperazine | 128 µg/mL | 20 |

Propiedades

IUPAC Name |

[4-(4-ethoxybenzoyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-2-29-19-9-5-17(6-10-19)22(27)25-11-13-26(14-12-25)23(28)21-15-20(21)16-3-7-18(24)8-4-16/h3-10,20-21H,2,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZLZVYDWXXAQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.